molecular formula C6H9NO4 B13837785 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester

Cat. No.: B13837785
M. Wt: 161.13 g/mol
InChI Key: RJBSOMXFPQSWKA-MPOCSFTDSA-N
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Description

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is a specialized organic compound used in various scientific research fields. This compound is characterized by its unique structure, which includes a formylamino group, a hydroxy group, and an ethyl ester group. The presence of the 13C2 isotope makes it particularly useful in isotopic labeling studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester typically involves the reaction of formylamino compounds with hydroxypropenoic acid derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired ester. For example, the use of methanesulfonic acid under reflux conditions in methanol has been reported to yield good results .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The formylamino group can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include ketones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and isotopic labeling studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological molecules, while the hydroxy and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the 13C2 isotope, making it less useful for isotopic labeling studies.

    2-(Amino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the formyl group, altering its reactivity and biological activity.

    3-Hydroxy-2-propenoic Acid Ethyl Ester: Lacks both the formylamino group and the 13C2 isotope, significantly changing its properties.

Uniqueness

The presence of the 13C2 isotope in 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester makes it particularly valuable for isotopic labeling studies, allowing researchers to trace the compound’s metabolic pathways and interactions with high precision.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

161.13 g/mol

IUPAC Name

ethyl 2-formamido-3-hydroxy(1,2-13C2)prop-2-enoate

InChI

InChI=1S/C6H9NO4/c1-2-11-6(10)5(3-8)7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/i5+1,6+1

InChI Key

RJBSOMXFPQSWKA-MPOCSFTDSA-N

Isomeric SMILES

CCO[13C](=O)[13C](=CO)NC=O

Canonical SMILES

CCOC(=O)C(=CO)NC=O

Origin of Product

United States

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